REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[N:11]=[CH:10][NH:9][C:8]=2[CH:12]=1)([O-])=O.[ClH:13]>[Rh]>[ClH:13].[ClH:13].[N:11]1[C:7]2[CH2:6][CH2:5][CH:4]([NH2:1])[CH2:12][C:8]=2[NH:9][CH:10]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
10.354 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=CC2=C(NC=N2)C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
glass
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.215 g
|
Type
|
catalyst
|
Smiles
|
[Rh]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
agitate
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Purge the bottle with nitrogen
|
Type
|
CUSTOM
|
Details
|
Seal the Parr bottle
|
Type
|
CUSTOM
|
Details
|
purge the reaction vessel with nitrogen (3×)
|
Type
|
CUSTOM
|
Details
|
seal the vessel
|
Type
|
ADDITION
|
Details
|
add hydrogen
|
Type
|
TEMPERATURE
|
Details
|
to maintain 60 psig
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
the reaction for 24 hours
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
heat
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Type
|
CUSTOM
|
Details
|
Vent the excess hydrogen from the vessel, purge the vessel with nitrogen (3×)
|
Type
|
FILTRATION
|
Details
|
filter the reaction mixture
|
Type
|
CUSTOM
|
Details
|
to remove the 5% Rh/C catalyst
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated to dryness on a rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
Dissolve the solid residue in 20 mL of methanol
|
Type
|
TEMPERATURE
|
Details
|
heat to approximately 60° C.
|
Type
|
ADDITION
|
Details
|
add additional methanol (approximately up to 10 mL
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the residue completely
|
Type
|
TEMPERATURE
|
Details
|
Cool the solution to room temperature
|
Type
|
ADDITION
|
Details
|
add ether (40 mL)
|
Type
|
FILTRATION
|
Details
|
A white solid separates, filter
|
Type
|
CUSTOM
|
Details
|
dry under high vacuum
|
Type
|
CUSTOM
|
Details
|
to give the product (8.gm)
|
Name
|
|
Type
|
|
Smiles
|
Cl.Cl.N1=CNC2=C1CCC(C2)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |